molecular formula C12H17F2N5 B11728217 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11728217
M. Wt: 269.29 g/mol
InChI Key: GHELDIHPDTZBIU-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine is an organic compound characterized by the presence of two pyrazole rings and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine with 1-propyl-1H-pyrazol-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H17F2N5/c1-2-3-18-8-11(6-17-18)15-4-10-5-16-19(7-10)9-12(13)14/h5-8,12,15H,2-4,9H2,1H3

InChI Key

GHELDIHPDTZBIU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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